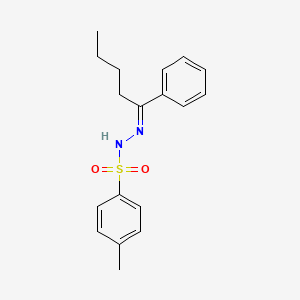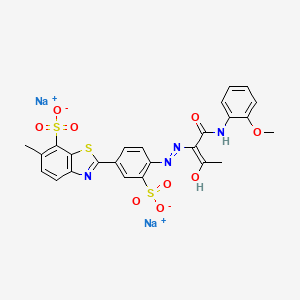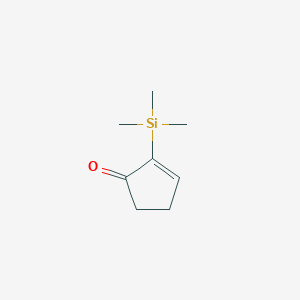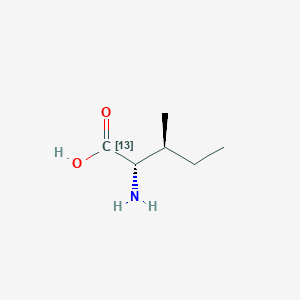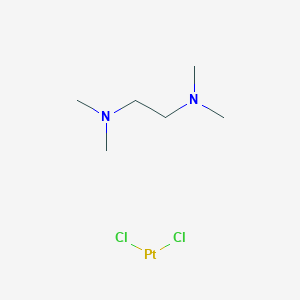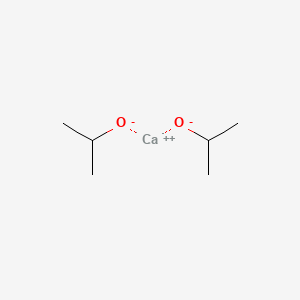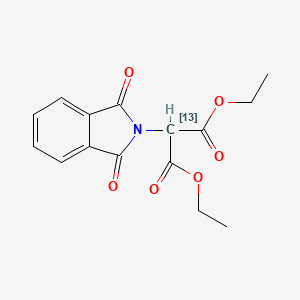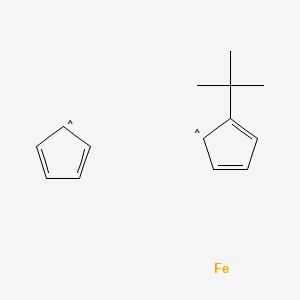
Copper(ii)methoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) methoxide, with the chemical formula Cu(OCH3)2, is an organometallic compound that features copper in the +2 oxidation state. It is a blue to green crystalline powder that is sensitive to moisture and air. This compound is primarily used in organic synthesis and as a precursor to other copper-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) methoxide can be synthesized through the reaction of copper(II) chloride with sodium methoxide in methanol. The reaction typically proceeds as follows:
CuCl2+2NaOCH3→Cu(OCH3)2+2NaCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of copper(II) methoxide .
Industrial Production Methods: Industrial production of copper(II) methoxide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and inert atmosphere, to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(II) methoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide.
Reduction: It can be reduced to metallic copper under specific conditions.
Substitution: It can participate in substitution reactions where the methoxide group is replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or reducing agents like hydrazine can be employed.
Substitution: Various organic ligands can be used under controlled conditions
Major Products Formed:
Oxidation: Copper(II) oxide (CuO)
Reduction: Metallic copper (Cu)
Substitution: Copper complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Copper(II) methoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of fine chemicals and as a precursor for other copper-based catalysts
Wirkmechanismus
The mechanism by which copper(II) methoxide exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic processes, the copper ion facilitates the formation and breaking of chemical bonds. In biological systems, copper ions can interact with cellular components, leading to oxidative stress and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Copper(I) methoxide (CuOCH3): Similar in structure but with copper in the +1 oxidation state.
Copper(II) ethoxide (Cu(OC2H5)2): Similar but with ethoxide groups instead of methoxide.
Copper(II) acetate (Cu(OAc)2): Similar but with acetate groups instead of methoxide
Uniqueness: Copper(II) methoxide is unique due to its specific reactivity and stability in organic synthesis. Its ability to act as a precursor to various copper-containing compounds makes it highly valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C2H8CuO2 |
|---|---|
Molekulargewicht |
127.63 g/mol |
IUPAC-Name |
copper;methanol |
InChI |
InChI=1S/2CH4O.Cu/c2*1-2;/h2*2H,1H3; |
InChI-Schlüssel |
QFYBRRIPNPVECS-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


